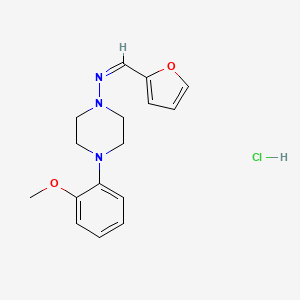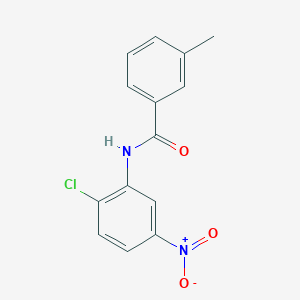![molecular formula C20H28N2O3 B5538931 {3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol](/img/structure/B5538931.png)
{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic molecules that feature complex structures including cyclopropylmethyl, benzoxazinyl, and piperidinyl groups. These types of compounds are often studied for their potential in various fields, including medicinal chemistry and material science, due to their unique chemical properties and structural features.
Synthesis Analysis
Synthesis of complex molecules like this typically involves multi-step organic reactions, including condensation, reduction, and cyclization processes. A similar compound, synthesized through condensation and characterized by spectroscopic techniques, demonstrates the complexity of these synthetic routes (Benakaprasad et al., 2007).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography to determine the arrangement of atoms within a molecule. For instance, crystal structure studies of related compounds reveal detailed geometric configurations and conformations, such as chair conformations in piperidine rings, which are essential for understanding the molecule's reactivity and properties (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such molecules can be influenced by the presence of specific functional groups, leading to various reactions including oxidation, reduction, and nucleophilic substitutions. Studies on similar molecules show a range of reactivities and the potential for antitubercular activities, highlighting the importance of specific structural features (Bisht et al., 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for the practical application of these compounds. Crystallography studies provide insights into the physical characteristics and stability of similar compounds, informing their handling and storage conditions (Prasad et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are key to understanding the compound's behavior in chemical reactions and potential applications. Research on structurally related compounds can offer valuable information on their chemical properties and reactivity patterns, aiding in the development of new synthetic routes and applications (Yoshioka et al., 1993).
Applications De Recherche Scientifique
Electrooxidative Cyclization Methods
Electrooxidative cyclization methods have been employed for the synthesis of novel derivatives related to the structure of the compound . For instance, Okimoto et al. (2012) demonstrated the synthesis of 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols, respectively, using electrooxidative methods in methanol. This technique significantly enhances the yields of cyclized compounds, suggesting a potential pathway for synthesizing complex structures like "{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol" (Okimoto et al., 2012).
Antitubercular Activities
A series of cyclopropyl methanones, related in structure to the compound of interest, were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Notably, certain derivatives displayed significant inhibitory concentrations, hinting at the potential medicinal applications of structurally complex cyclopropyl methanols in treating tuberculosis (Bisht et al., 2010).
Cyclization of Amino Alcohols
Research by Mathis et al. (2013) on the cyclization of amino alcohols to 1,3-oxazines under visible light photooxidative conditions provides insights into synthetic strategies that could be applicable to the synthesis of "{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol". This method involves the formation of iminium ions, which are then cyclized to produce oxazines, indicating a potential route for synthesizing benzoxazin-related structures (Mathis et al., 2013).
Anticancer and Antituberculosis Studies
A study on the synthesis and evaluation of anticancer and antituberculosis activities for cyclopropyl and piperazine-containing derivatives highlights the therapeutic potential of compounds with similar structural motifs. Some derivatives exhibited significant activity against cancer cell lines and Mycobacterium tuberculosis, suggesting that compounds like "{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol" could have biomedical applications (Mallikarjuna et al., 2014).
Propriétés
IUPAC Name |
2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-1-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c23-15-20(12-16-6-7-16)8-3-9-21(14-20)13-19(24)22-10-11-25-18-5-2-1-4-17(18)22/h1-2,4-5,16,23H,3,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYVFHKMRQUTDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N2CCOC3=CC=CC=C32)(CC4CC4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538849.png)

![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)

![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)
![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)
![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)
![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)
![2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5538920.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)

![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)